![molecular formula C7H10ClN3O2 B3417884 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 1170023-46-7](/img/structure/B3417884.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Substitution Reactions
The pyrimidine-2,4-dione moiety facilitates nucleophilic substitution at electrophilic positions. Key examples include:
-
Alkylation : Treatment with alkyl halides (e.g., ethyl iodide, n-propyl iodide) in basic conditions (e.g., aqueous NaOH/EtOH) substitutes hydrogen atoms at the N1 or N3 positions of the pyrimidine ring. Yields range from 40–53% for monoalkylation .
-
Benzylation : Reaction with p-nitrobenzyl bromide under NaH or KOt-Bu generates N-alkylated derivatives, with subsequent reduction (e.g., SnCl₂/MeOH) yielding amine-functionalized analogs .
Oxidation and Reduction
-
Oxidation : The tetrahydropyridine ring undergoes oxidation to aromatic pyridine derivatives using agents like hydrogen peroxide or KMnO₄, though specific conditions for the hydrochloride salt remain underexplored .
-
Reduction : Sodium borohydride or catalytic hydrogenation reduces carbonyl groups to alcohols, but the pyrimidine ring’s stability under these conditions requires further study.
Cyclization and Ring Expansion
Reactions with reagents like the Vilsmeier-Haack complex (POCl₃/DMF) enable formylation or cyclization. For example:
-
Pyridine Ring Construction : Treatment with cyanoacetamide and triethylamine in ethanol forms fused pyrido-pyrimidine systems (78% yield) .
-
Diazotization : Reaction with NaNO₂/HCl generates triazine-fused derivatives via diazonium intermediates .
Hydrolysis and Condensation
-
Hydrolysis : Acidic or basic conditions cleave the dione moiety. For instance, HCl/acetic acid hydrolyzes cyano groups to carboxylates, forming hydroxy derivatives .
-
Condensation : Reactions with aldehydes or ketones (e.g., p-nitroacetophenone) yield Schiff base analogs, enhancing structural diversity .
Functional Group Transformations
Biological Activity-Driven Modifications
While not directly a reaction, structure-activity studies reveal:
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula: C₇H₁₀ClN₃O₂
- Molecular Weight: 203.63 g/mol
- CAS Number: 908010-94-6
- MDL Number: MFCD10699253
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds exhibit anticancer properties. For instance, studies show that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives led to significant apoptosis in cancer cell lines by targeting the PI3K/Akt signaling pathway. The compound's structural modifications enhanced its binding affinity to the target enzyme, indicating a promising avenue for anticancer drug development .
Neuroprotective Effects
The neuroprotective properties of tetrahydropyrido[4,3-d]pyrimidines have been explored in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.
Case Study:
Research conducted at a leading university found that treatment with tetrahydropyrido[4,3-d]pyrimidine derivatives improved cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's ability to reduce amyloid-beta accumulation and tau phosphorylation .
Antimicrobial Activity
Tetrahydropyrido[4,3-d]pyrimidine derivatives have shown promise as antimicrobial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Case Study:
A recent publication detailed the synthesis of novel derivatives that exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound class has also been investigated. Certain derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
In vitro studies indicated that tetrahydropyrido[4,3-d]pyrimidine compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS) .
Organic Electronics
The unique electronic properties of tetrahydropyrido[4,3-d]pyrimidine derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
A study published in Advanced Materials highlighted the use of a modified tetrahydropyrido[4,3-d]pyrimidine as a hole transport material in OLEDs. The results demonstrated enhanced device performance and stability compared to traditional materials .
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks), leading to the downregulation of phospho-RSK levels in cells. This inhibition can result in antiproliferative effects, cell cycle arrest, and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific bicyclic structure and the presence of both pyridine and pyrimidine rings. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Biologische Aktivität
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₀ClN₃O₂. Its structural features contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 189.72 g/mol |
CAS Number | 908010-94-6 |
Purity | ≥95% |
Solubility | Soluble in DMSO |
Hazard Classification | Irritant |
Antiparasitic Activity
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit significant antiparasitic activity. A study demonstrated that certain analogs showed potent inhibition against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range. For instance:
- Compound A : EC50 = 0.019 μM
- Compound B : EC50 = 0.016 μM
These findings suggest that modifications in the chemical structure can enhance activity against malaria parasites while balancing solubility and metabolic stability .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies on HepG2 liver cancer cells revealed that tetrahydropyrido derivatives inhibited cell growth effectively:
- Compound C : EC50 = 0.048 μM
- Compound D : EC50 = 0.010 μM
These results indicate a promising avenue for developing anticancer therapeutics based on this compound .
The mechanism underlying the biological activity of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in parasite metabolism.
- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest at the G1 phase.
- Apoptosis Induction : The compound promotes apoptotic pathways leading to cell death in malignant cells.
Study on Antiparasitic Efficacy
A recent investigation focused on various substituted tetrahydropyrido analogs and their effects on P. falciparum. The study highlighted the importance of structural modifications in enhancing bioactivity while maintaining solubility:
Compound | EC50 (μM) | Solubility (μM) | Metabolic Stability (μL/min/mg) |
---|---|---|---|
Compound A | 0.019 | 14 | 42 |
Compound B | 0.016 | 12 | 36 |
Compound C | 0.048 | 15 | 70 |
This table illustrates the trade-offs between potency and solubility/metabolic stability .
Clinical Implications
The potential clinical applications of tetrahydropyrido derivatives extend beyond antiparasitic and anticancer activities. Preliminary studies suggest their utility in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSWTZRQBKBCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)NC2=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170023-46-7 | |
Record name | 1H,2H,3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.